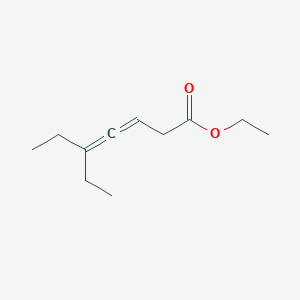
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is a chemical compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- typically involves the reaction of isoindole derivatives with phenylpropoxy groups under specific conditions. Common reagents used in the synthesis may include:
- Isoindole-1,3-dione
- 3-Phenylpropyl bromide
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide)
The reaction is usually carried out under reflux conditions, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Industry: Used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar structures but different substituents.
Phthalimide derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
160725-45-1 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-(3-phenylpropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c19-16-14-10-4-5-11-15(14)17(20)18(16)21-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 |
Clave InChI |
YYYBTRBXZJAFSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)






![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



